An In-depth Technical Guide on the Chemical Properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenyl-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound featuring a core indole scaffold substituted with phenyl groups at the 1 and 2 positions and a carbaldehyde group at the 3 position. The indole nucleus is a prevalent motif in numerous biologically active compounds, making its derivatives, such as the title compound, subjects of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,2-Diphenyl-1H-indole-3-carbaldehyde, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde is presented in the table below. While experimental data for some properties of this specific molecule are limited in the publicly available literature, data for the parent compound, indole-3-carbaldehyde, and closely related derivatives provide valuable context.
| Property | Value | Source |
| CAS Number | 29329-99-5 | [1] |
| Molecular Formula | C₂₁H₁₅NO | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| Predicted XlogP | 4.8 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF.[3][4] Sparingly soluble in aqueous buffers.[4] | Inferred from Indole-3-carbaldehyde |
| Stability | Stable under standard laboratory conditions. The parent indole-3-carbaldehyde is stable for ≥2 years when stored at -20°C.[4] | Inferred from Indole-3-carbaldehyde |
Synthesis and Reactivity
The primary and most effective method for the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1,2-diphenyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[7]
The general reactivity of the aldehyde functional group allows for a variety of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or other derivatives.[8]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Diphenyl-1H-indole (Adapted from general procedures for indoles)
Materials:
-
1,2-Diphenyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve 1,2-diphenyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,2-Diphenyl-1H-indole-3-carbaldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of the parent indole-3-carbaldehyde in DMSO-d₆ shows characteristic peaks for the aldehyde proton (~9.99 ppm), the indole NH proton (~12.2 ppm), and the aromatic protons of the indole ring system between 7.2 and 8.3 ppm. For 1,2-Diphenyl-1H-indole-3-carbaldehyde, additional multiplets corresponding to the protons of the two phenyl groups would be expected in the aromatic region. The ¹H NMR spectrum of the closely related 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde proton at δ 10.14 (s, 1H) and aromatic protons in the range of δ 7.39-8.44 (m).[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum of indole-3-carbaldehyde shows the aldehydic carbon at approximately 185 ppm.[10] The carbons of the indole ring typically appear between 110 and 140 ppm. For 1,2-Diphenyl-1H-indole-3-carbaldehyde, additional signals for the carbons of the two phenyl rings would be present in the aromatic region. The ¹³C NMR spectrum of 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde carbon at δ 184.99 and aromatic carbons in the range of δ 111.12-138.22.[9]
Infrared (IR) Spectroscopy: The IR spectrum of indole-3-carboxaldehyde derivatives is characterized by a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1680 cm⁻¹.[8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Biological Activity and Signaling Pathways
While specific biological activity data for 1,2-Diphenyl-1H-indole-3-carbaldehyde is scarce, the parent molecule, indole-3-carbaldehyde (I3A), a metabolite of tryptophan, has been shown to possess significant biological activities, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).[11]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Indole-3-carbaldehyde is a known agonist of the AhR.[11] The AhR is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses, inflammation, and xenobiotic metabolism. Activation of the AhR by ligands like I3A can lead to the modulation of downstream target genes.
Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
NF-κB Signaling Pathway and Anti-inflammatory Potential: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14] Indole derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects.[11] For instance, indole-3-carbinol, a related compound, has been demonstrated to suppress NF-κB activation. It is plausible that 1,2-Diphenyl-1H-indole-3-carbaldehyde could also exhibit anti-inflammatory properties by interfering with the NF-κB signaling cascade.
Diagram of the NF-κB Signaling Pathway Modulation:
Antifungal and Cytotoxic Potential: Various indole derivatives have demonstrated antifungal and cytotoxic activities.[15][16][17][18][19] The presence of the indole core and the reactive aldehyde group in 1,2-Diphenyl-1H-indole-3-carbaldehyde suggests that it may also possess such properties. However, specific studies on this compound are needed to confirm its efficacy and mechanism of action against fungal pathogens and cancer cell lines.
Conclusion
1,2-Diphenyl-1H-indole-3-carbaldehyde is a synthetically accessible indole derivative with potential for further chemical modification and biological evaluation. While specific experimental data for this compound is limited, its structural similarity to other biologically active indoles suggests it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological profile, particularly its effects on key signaling pathways such as the AhR and NF-κB pathways. This will provide a more complete understanding of its potential as a lead compound in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 1,2-diphenyl-1h-indole-3-carbaldehyde (C21H15NO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rsc.org [rsc.org]
- 10. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 11. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of NF-κB signaling in macrophages under long-term and second-hit stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]
